molecular formula C17H21N3O2 B6990354 N-methyl-N-(3-methylphenyl)-5-piperidin-4-yl-1,3-oxazole-4-carboxamide

N-methyl-N-(3-methylphenyl)-5-piperidin-4-yl-1,3-oxazole-4-carboxamide

Cat. No.: B6990354
M. Wt: 299.37 g/mol
InChI Key: QDDBJVFFUURKGZ-UHFFFAOYSA-N
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Description

N-methyl-N-(3-methylphenyl)-5-piperidin-4-yl-1,3-oxazole-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a piperidine ring, an oxazole ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-methyl-N-(3-methylphenyl)-5-piperidin-4-yl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-4-3-5-14(10-12)20(2)17(21)15-16(22-11-19-15)13-6-8-18-9-7-13/h3-5,10-11,13,18H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDBJVFFUURKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)C2=C(OC=N2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-methylphenyl)-5-piperidin-4-yl-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.

    Oxazole Ring Formation: The oxazole ring is often constructed via cyclization reactions involving α-haloketones and amides. For instance, a reaction between 3-methylphenyl isocyanate and an α-haloketone can yield the oxazole ring.

    Carboxamide Group Introduction: The carboxamide group is introduced through the reaction of the oxazole derivative with methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-methylphenyl)-5-piperidin-4-yl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and oxazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted oxazole and piperidine derivatives.

Scientific Research Applications

N-methyl-N-(3-methylphenyl)-5-piperidin-4-yl-1,3-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methylphenyl)-5-piperidin-4-yl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could interact with neurotransmitter receptors in the brain, influencing neural signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(3-methylphenyl)-5-piperidin-4-yl-1,3-oxazole-4-carboxylate
  • N-methyl-N-(3-methylphenyl)-5-piperidin-4-yl-1,3-thiazole-4-carboxamide
  • N-methyl-N-(3-methylphenyl)-5-piperidin-4-yl-1,3-oxazole-4-carboxylate

Uniqueness

N-methyl-N-(3-methylphenyl)-5-piperidin-4-yl-1,3-oxazole-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

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